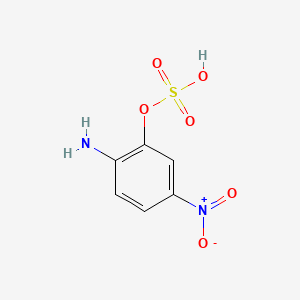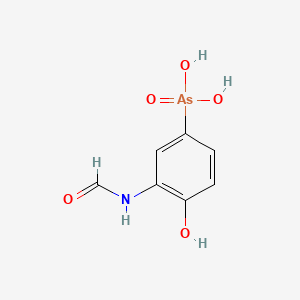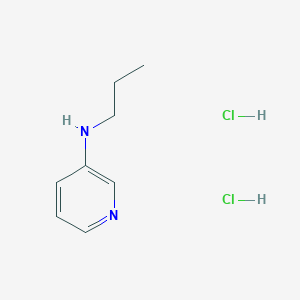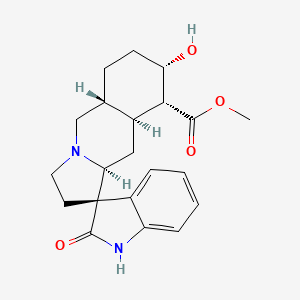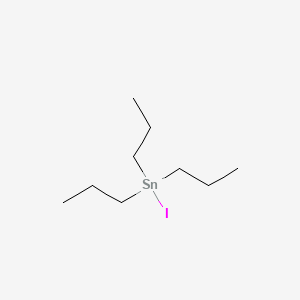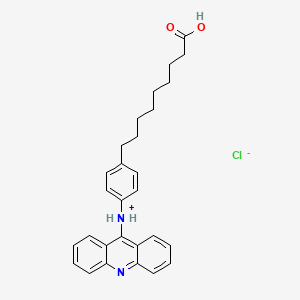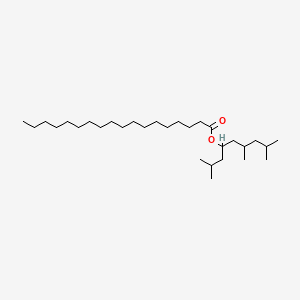
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER, also known by its IUPAC name 2,6,8-trimethylnonan-4-yl octadecanoate, is a chemical compound with the molecular formula C30H60O2 and a molecular weight of 452.80 g/mol. This compound is an ester derived from stearic acid and a branched alcohol, making it a part of the ester functional group family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER typically involves the esterification reaction between stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this ester can be carried out in large reactors with continuous removal of water to ensure high yields. The process involves the use of high-purity reactants and catalysts to maintain product quality. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the yield and purity of the ester.
化学反応の分析
Types of Reactions
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Carboxylic acids and other oxidation products.
科学的研究の応用
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its hydrophobic properties and stability.
作用機序
The mechanism of action of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and the corresponding alcohol, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Stearic Acid 2-hydroxy-1-methylpropyl Ester: Similar in structure but contains a hydroxyl group, making it more hydrophilic.
Stearic Acid 3,5-dimethyl-1-(2-methylpropyl)hexyl Ester: A close structural analog with slight variations in the alkyl chain.
Uniqueness
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties. This branching can affect its solubility, melting point, and reactivity compared to linear esters.
特性
CAS番号 |
68784-91-8 |
|---|---|
分子式 |
C30H60O2 |
分子量 |
452.8 g/mol |
IUPAC名 |
2,6,8-trimethylnonan-4-yl octadecanoate |
InChI |
InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3 |
InChIキー |
QCFGBQPPERBYMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


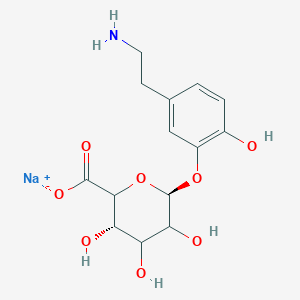
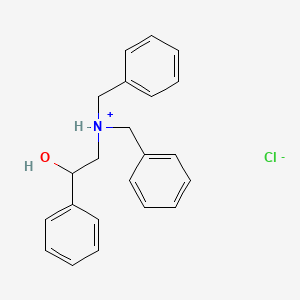

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
